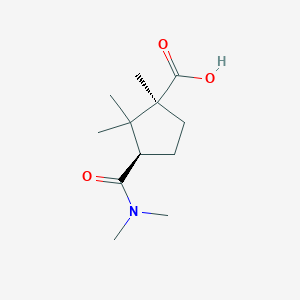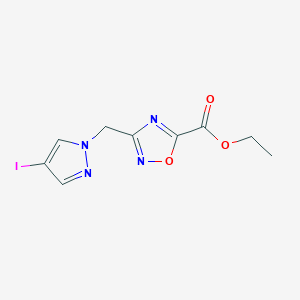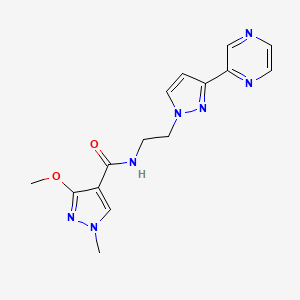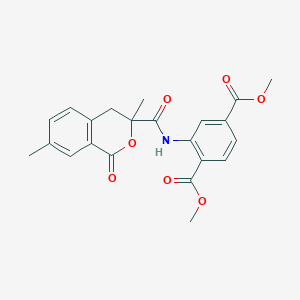![molecular formula C24H18ClN5O3 B2502540 3-(2-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide CAS No. 862811-06-1](/img/structure/B2502540.png)
3-(2-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that appears to be designed for biological activity, given its structural features which include multiple aromatic systems, a chlorophenyl group, an imidazo[1,2-a]pyrimidinyl moiety, and an isoxazole carboxamide framework. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound suggest potential for biological interactions, possibly as an inhibitor of certain biological pathways or as an anticancer agent, as seen in related compounds.
Synthesis Analysis
The synthesis of complex molecules like 3-(2-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide typically involves multi-step reactions, starting from simpler aromatic compounds and building up the complexity through various chemical transformations. For instance, the synthesis of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, involved condensation reactions, chlorination, and further condensation with ethane-1,2-diamine . Similar strategies could be employed for the synthesis of the compound , with appropriate precursors and reaction conditions tailored to introduce the imidazo[1,2-a]pyrimidinyl and isoxazole groups.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, which provides precise information about the arrangement of atoms in the crystal lattice. For example, the related compound mentioned earlier was found to crystallize in the tetragonal system with specific geometric parameters . Density functional theory (DFT) calculations are also used to predict and compare bond lengths and angles, as well as to understand the electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These properties are crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
The reactivity of such compounds is often studied in the context of their biological activity. For instance, the related compound showed marked inhibition against various human cancer cell lines, suggesting that it may interact with specific proteins or enzymes within the cells . The chemical reactions that these compounds undergo within a biological environment are complex and can include binding to target proteins, undergoing metabolic transformations, or affecting signaling pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and melting point, are important for their practical application as drugs. These properties are influenced by the molecular structure and can be studied using various analytical techniques. The biological screening of related compounds, such as 2-(4'-chlorophenyl)-6-methyl-(3-N, N'- diaryl/dialkyl amino methyl)-imidazo[1,2-a]pyridine, included assays against bacteria and fungi, indicating the importance of these properties in determining the compound's efficacy and potential as a therapeutic agent .
Scientific Research Applications
Applications in Dye Synthesis and Textile Industry
A study explored the synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives of 3-amino-4,6-dimethyl-N-(5-arylazothiazol-2-yl)selenopheno[2,3-b]pyridine-2-carboxamide. These compounds were used to create thiazole-selenium disperse dyes for dyeing polyester fabrics, exhibiting antioxidant, antitumor, and antimicrobial activities. The dyed fabrics have potential applications in sterile and biologically active fabrics for various life applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Antineoplastic Activity in Cancer Research
A series of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives were synthesized and tested for their antineoplastic activity. Some compounds showed selective antineoplastic activity against various cancer cell lines, indicating potential use in cancer therapy (Abdel-Hafez, 2007).
Potential in Antiulcer Medication
Research was conducted on imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. While none displayed significant antisecretory activity, some compounds demonstrated good cytoprotective properties, indicating potential applications in developing antiulcer medication (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Use in Microbial Infection Control
A series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized and screened for antibacterial and antifungal activities against a variety of pathogens. These compounds could be useful in controlling bacterial and fungal infections (Desai, Dodiya, & Shihora, 2011).
Mechanism of Action
Target of Action
The compound contains an imidazo[1,2-a]pyrimidine moiety , which is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . Compounds with this moiety have been used in the development of various drugs, suggesting that they can interact with a wide range of biological targets .
Mode of Action
The exact mode of action would depend on the specific biological target of the compound. Generally, compounds with the imidazo[1,2-a]pyrimidine moiety can interact with their targets through various types of chemical bonds and intermolecular forces, leading to changes in the target’s function .
Biochemical Pathways
The affected pathways would also depend on the specific biological target. Given the wide range of potential targets for compounds with the imidazo[1,2-a]pyrimidine moiety, they could potentially affect a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular signaling and function to potential therapeutic effects in disease treatment .
properties
IUPAC Name |
3-(2-chlorophenyl)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O3/c1-14-21(22(29-33-14)16-6-3-4-7-17(16)25)23(31)27-18-12-15(8-9-20(18)32-2)19-13-30-11-5-10-26-24(30)28-19/h3-13H,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQGTUWSIITYMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=CC(=C3)C4=CN5C=CC=NC5=N4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B2502460.png)




![N-methyl-2-{[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2502467.png)
![Tert-butyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2502468.png)

![{[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2502470.png)


![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide](/img/structure/B2502474.png)

